![molecular formula C15H15ClN2O3S B2873493 3-[[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine CAS No. 2380062-07-5](/img/structure/B2873493.png)
3-[[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine, also known as CP-544326, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of pyridine derivatives and has been studied extensively for its potential applications in various fields.
作用机制
3-[[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine works by binding to and inhibiting the activity of a specific enzyme called phosphodiesterase 4 (PDE4). PDE4 is involved in the breakdown of cyclic adenosine monophosphate (cAMP), which is an important signaling molecule in many physiological processes. By inhibiting PDE4, 3-[[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine increases the levels of cAMP, which can have various physiological effects depending on the tissue or cell type.
Biochemical and Physiological Effects:
3-[[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine has been found to have various biochemical and physiological effects depending on the tissue or cell type. In the brain, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease. In cancer cells, it has been found to inhibit cell growth and induce apoptosis (programmed cell death). In inflammation, it has been found to reduce the production of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
One advantage of 3-[[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine is that it is a highly specific inhibitor of PDE4, which makes it a useful tool for studying the role of cAMP signaling in various physiological processes. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, its effects can be cell type-specific, which can make it difficult to generalize its effects across different tissues or organisms.
未来方向
There are several future directions that can be explored with 3-[[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine. One area of interest is its potential therapeutic effects in various diseases, such as Alzheimer's disease and cancer. Another area of interest is its potential as a tool for studying the role of cAMP signaling in various physiological processes. Additionally, further optimization of the synthesis method and exploration of its structure-activity relationship can lead to the development of more potent and selective PDE4 inhibitors.
合成方法
3-[[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine can be synthesized through a multi-step process involving the reaction of 3-pyridinemethanol with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with azetidine-3-sulfonyl chloride to yield 3-[[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine. This synthesis method has been optimized for high yield and purity and has been used in various research studies.
科学研究应用
3-[[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine has been studied for its potential applications in various fields, including neuroscience, oncology, and inflammation. In neuroscience, it has been found to have a potential therapeutic effect in the treatment of cognitive disorders such as Alzheimer's disease. In oncology, it has been studied for its potential to inhibit the growth and proliferation of cancer cells. Inflammation is another area where 3-[[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine has been studied for its potential anti-inflammatory effects.
属性
IUPAC Name |
3-[[1-(2-chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c16-14-5-1-2-6-15(14)22(19,20)18-9-12(10-18)11-21-13-4-3-7-17-8-13/h1-8,12H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFFNSBZAUZXRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2Cl)COC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(2-Chlorobenzenesulfonyl)azetidin-3-yl]methoxy}pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(tert-butyl)-5-(3-chloro-4-methylphenyl)-2-(2-furyl)-6-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamide](/img/structure/B2873410.png)
![Ethyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxypropanoate](/img/structure/B2873412.png)
![[1,1'-Biphenyl]-4-yl(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2873418.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,4,6-trimethylbenzamide](/img/structure/B2873419.png)
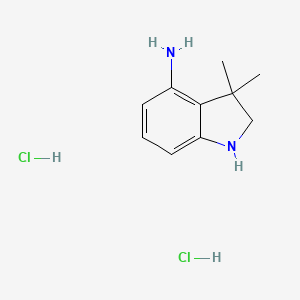
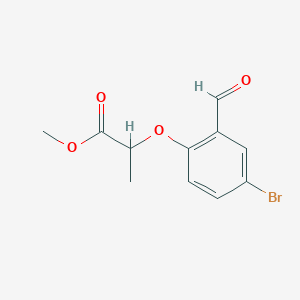
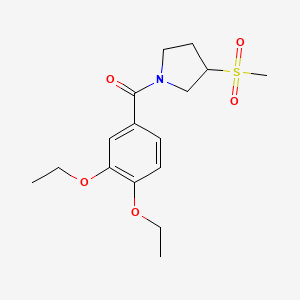
![6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2873426.png)
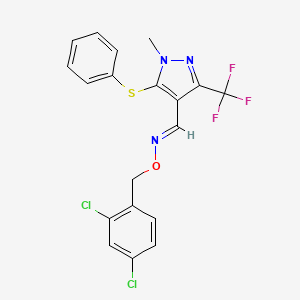
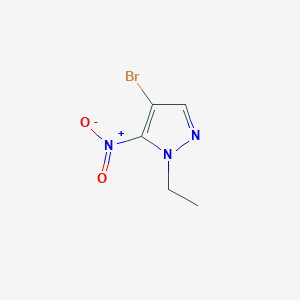
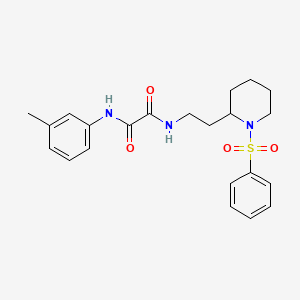
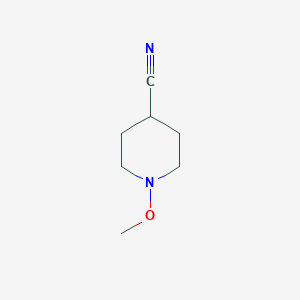
![4-{[(2-Bromophenyl)methyl]amino}pentan-1-ol](/img/structure/B2873431.png)
![4-{[2-Cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B2873432.png)